molecular formula C14H19NO4 B12795800 Butyl 2-(phenylcarbamoyloxy)propanoate CAS No. 7495-80-9

Butyl 2-(phenylcarbamoyloxy)propanoate

Cat. No.: B12795800
CAS No.: 7495-80-9
M. Wt: 265.30 g/mol
InChI Key: BINAYUILEBETKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NSC 407772, also known as Nicotinamide Riboside-d4 Triflate, is a stable isotope-labeled compound. It is primarily used in pharmaceutical research as a reference standard and impurity marker. The compound has a molecular formula of C12H11D4F3N2O8S and a molecular weight of 408.34 g/mol .

Preparation Methods

The synthesis of Nicotinamide Riboside-d4 Triflate involves the incorporation of deuterium atoms into the riboside structure. The synthetic route typically includes the following steps:

    Formation of Nicotinamide Riboside: This involves the reaction of nicotinamide with ribose under specific conditions to form nicotinamide riboside.

    Deuteration: The riboside is then subjected to deuteration, where hydrogen atoms are replaced with deuterium atoms.

Chemical Reactions Analysis

Nicotinamide Riboside-d4 Triflate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

Nicotinamide Riboside-d4 Triflate is widely used in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of Nicotinamide Riboside-d4 Triflate involves its conversion to nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in cellular metabolism. NAD+ plays a vital role in various metabolic pathways, including glycolysis, the citric acid cycle, and oxidative phosphorylation. The compound’s deuterium labeling allows for precise tracking of its metabolic fate and interactions within the cell .

Comparison with Similar Compounds

Nicotinamide Riboside-d4 Triflate is unique due to its stable isotope labeling, which distinguishes it from other similar compounds. Some similar compounds include:

Nicotinamide Riboside-d4 Triflate’s stable isotope labeling provides a distinct advantage in research applications, allowing for more accurate and detailed metabolic studies.

Properties

CAS No.

7495-80-9

Molecular Formula

C14H19NO4

Molecular Weight

265.30 g/mol

IUPAC Name

butyl 2-(phenylcarbamoyloxy)propanoate

InChI

InChI=1S/C14H19NO4/c1-3-4-10-18-13(16)11(2)19-14(17)15-12-8-6-5-7-9-12/h5-9,11H,3-4,10H2,1-2H3,(H,15,17)

InChI Key

BINAYUILEBETKI-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C(C)OC(=O)NC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.